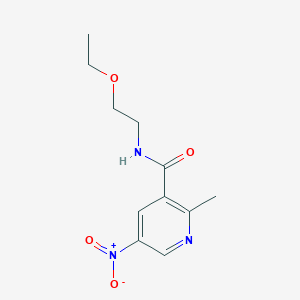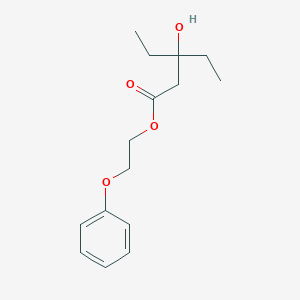
Bis(2,4,6-trimethylphenyl)iodanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trimethylphenyl)iodanium bromide is an organoiodine compound that features an iodonium ion bonded to two 2,4,6-trimethylphenyl groups and a bromide counterion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-iodine bonds. It is a member of the iodonium salts family, which are widely used as reagents in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)iodanium bromide typically involves the reaction of iodine with 2,4,6-trimethylphenyl compounds in the presence of a bromide source. One common method is the reaction of iodine with 2,4,6-trimethylphenylboronic acid in the presence of a bromide salt, such as sodium bromide, under oxidative conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Bis(2,4,6-trimethylphenyl)iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Substitution: The compound is commonly used in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines, thiols, or carboxylates are used under mild conditions, often in the presence of a base.
Coupling Reactions: Catalysts like palladium or copper are used along with ligands to facilitate the coupling process.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products are typically substituted aromatic compounds
特性
CAS番号 |
59431-10-6 |
|---|---|
分子式 |
C18H22BrI |
分子量 |
445.2 g/mol |
IUPAC名 |
bis(2,4,6-trimethylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H22I.BrH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;/h7-10H,1-6H3;1H/q+1;/p-1 |
InChIキー |
CUIHKSIXXAAONN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)

![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)

![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)



